2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol CAS number and properties
2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol CAS number and properties
The following technical guide details the properties, synthesis, and applications of 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol , a specialized fluorinated building block.
Executive Summary
2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol (Molecular Formula: C₆H₉F₃O₂ ) is a fluorinated homoallylic alcohol derivative. It serves as a high-value intermediate in medicinal chemistry and materials science, combining the metabolic stability and lipophilicity of a trifluoroethoxy group with the versatile reactivity of a vinyl alkene and a primary alcohol .
This compound is primarily synthesized via the regioselective ring-opening of butadiene monoxide (3,4-epoxy-1-butene) with 2,2,2-trifluoroethanol (TFE) . Its structural uniqueness lies in the "branched" ether motif, which allows for the introduction of fluorine into complex scaffolds without sacrificing the terminal alkene functionality required for further polymerization or cross-coupling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Nomenclature & Identification
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IUPAC Name : 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol
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Common Name : 2-Trifluoroethoxy-3-butenol; TFE-Butadiene Monoxide Adduct (Branched)
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SMILES : OCC(OCH2CF3)C=C
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InChIKey : (Predicted) ZJ... (Specific isomer not widely indexed; see Note on CAS)
Note on CAS Number : As of early 2026, a specific CAS number for the pure branched regioisomer 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol is not listed in standard public chemical inventories (PubChem, CAS Common Chemistry). It is frequently generated in situ or described in patent literature as the "TFE adduct of butadiene monoxide" . Researchers should reference the CAS numbers of the reactants:
Butadiene Monoxide : 930-22-3
2,2,2-Trifluoroethanol : 75-89-8
Physical Properties (Experimental & Predicted)
| Property | Value (Approx./Predicted) | Context |
| Appearance | Colorless Liquid | Standard state at 25°C |
| Boiling Point | 145–155 °C | Estimated based on 2-(allyloxy)ethanol (159°C) and fluorine effect |
| Density | 1.15 – 1.25 g/mL | Fluorination increases density relative to non-fluorinated analog |
| LogP | 1.2 – 1.5 | Increased lipophilicity due to -CF₃ group |
| Solubility | DCM, THF, Ethanol, TFE | Miscible in polar organic solvents; limited water solubility |
| Flash Point | > 50 °C | Flammable liquid classification likely |
Synthesis & Manufacturing
The primary route to 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol is the nucleophilic ring-opening of butadiene monoxide by 2,2,2-trifluoroethanol . This reaction is governed by regioselectivity (branched vs. linear product), which can be controlled by catalyst choice.
Reaction Pathway
The reaction produces two potential isomers:
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Branched (Target) : Attack at C2 (Allylic position)
2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol. -
Linear (Byproduct) : Attack at C1 (Terminal position)
4-(2,2,2-Trifluoroethoxy)but-2-en-1-ol.
Pd(0)-Catalyzed Synthesis (High Regioselectivity for Branched Isomer)
Palladium catalysts with specific ligands (e.g., Trost ligands) favor the formation of the branched chiral or racemic product via a
Figure 1: Regioselective synthesis pathway from butadiene monoxide.
Experimental Protocol (Acid-Catalyzed Method)
Note: This method yields a mixture favoring the linear isomer unless specific Lewis acids (e.g., Eu(fod)₃) or Pd-catalysts are used. For high purity of the branched isomer, Pd-catalysis is recommended.
Reagents:
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Butadiene Monoxide (1.0 eq)
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2,2,2-Trifluoroethanol (5.0 eq, acts as solvent/reactant)
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Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) (0.05 eq) or Pd(PPh₃)₄ (0.02 eq) for regiocontrol.
Step-by-Step:
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Setup : Flame-dry a 100 mL round-bottom flask under Argon.
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Mixing : Add 2,2,2-Trifluoroethanol (TFE) and cool to 0°C.
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Catalyst Addition : Add BF₃·OEt₂ dropwise (exothermic).
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Substrate Addition : Add Butadiene Monoxide slowly via syringe pump over 30 minutes to maintain low concentration of free epoxide (minimizes oligomerization).
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Reaction : Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 4 hours.
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Quench : Quench with saturated NaHCO₃ solution.
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Extraction : Extract with Dichloromethane (DCM) (3x).
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Purification : Dry organic layer over MgSO₄. Concentrate. Purify via fractional distillation or silica gel chromatography (Hexane/EtOAc gradient). The branched isomer typically elutes after the linear isomer due to hydrogen bonding of the primary alcohol.
Applications in Research & Development
Medicinal Chemistry (Bioisostere)
The 2,2,2-trifluoroethoxy group is a critical bioisostere for alkoxy groups.
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Metabolic Stability : The C-F bonds prevent metabolic oxidation at the alpha-position, extending the half-life of the drug candidate.
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Lipophilicity : Increases LogP, improving membrane permeability (Blood-Brain Barrier penetration).
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Conformation : The gauche effect of fluorine can lock the ethyl chain into specific conformations, improving binding affinity.
Polymer Science (Fluorinated Monomers)
The terminal vinyl group (C3=C4) allows this molecule to function as a functional monomer :
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Copolymerization : Can be copolymerized with ethylene or vinyl acetate to introduce pendant hydroxyl and fluoro-ether groups.
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Surface Modification : The hydroxyl group allows for anchoring to surfaces (e.g., polyurethanes), while the fluorinated tail provides hydrophobicity and stain resistance .
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Flammable Liquid | H226: Flammable liquid and vapor. | Keep away from heat/sparks. Ground/bond container. |
| Acute Toxicity | H301/H331: Toxic if swallowed or inhaled. | Use in a fume hood. Wear respirator if aerosolized. |
| Skin/Eye Irritant | H315/H319: Causes skin/eye irritation. | Wear nitrile gloves and safety goggles. |
| Specific Target Organ | H373: May cause damage to organs (blood, liver) (TFE-related). | Avoid long-term exposure. |
Handling Protocol :
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Always handle in a Class II Fume Hood .
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TFE Toxicity : 2,2,2-Trifluoroethanol is a known reproductive toxin and testicular toxicant. Assume the adduct shares these properties until proven otherwise.
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Waste Disposal : Segregate as Halogenated Organic Waste . Do not mix with non-halogenated solvents.
References
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link (Foundational work on Pd-catalyzed epoxide opening regioselectivity).
- Shukla, P., et al. (2010). 2,2,2-Trifluoroethanol as a metal-free and reusable medium for the ring opening of epoxides. Journal of Fluorine Chemistry, 131(1), 106-110. (Describes TFE reactivity with epoxides).
- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH. (Reference for trifluoroethoxy group properties in drug design).
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PubChem Compound Summary . 2,2,2-Trifluoroethanol (CAS 75-89-8).[3] National Center for Biotechnology Information. Link (Safety data grounding).
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ChemicalBook . Butadiene Monoxide (CAS 930-22-3). Link.
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